molecular formula C10H14N2 B3075904 (S)-3-(Pyrrolidin-2-YL)benzenamine CAS No. 1037082-95-3

(S)-3-(Pyrrolidin-2-YL)benzenamine

Cat. No. B3075904
CAS RN: 1037082-95-3
M. Wt: 162.23
InChI Key: KKPITLYHSOXPTM-JTQLQIEISA-N
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Description

“(S)-3-(Pyrrolidin-2-YL)benzenamine” is likely a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The “benzenamine” part suggests the presence of an aniline (benzenamine) group, which is a benzene ring attached to an amine group .


Synthesis Analysis

While specific synthesis methods for “(S)-3-(Pyrrolidin-2-YL)benzenamine” are not available, similar compounds such as “(S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles” have been synthesized using organocatalysts . Another compound, “(S)-5- (pyrrolidin-2-yl)-1 H -tetrazole”, has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene and divinylbenzene .


Chemical Reactions Analysis

Again, while specific reactions involving “(S)-3-(Pyrrolidin-2-YL)benzenamine” are not available, similar compounds have been used in various reactions. For example, “(S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles” have been used as organocatalysts in a variety of reactions .

Scientific Research Applications

Medicinal Chemistry and Biological Applications

  • Anticonvulsant Agents : Schiff bases of pyridine derivatives, including compounds related to pyrrolidinyl benzenamine, have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated significant seizures protection in various models, highlighting their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).

  • Corrosion Inhibition : Schiff bases containing pyrrolidinyl moieties have been studied for their corrosion inhibitive performances on mild steel surfaces in acidic media. These studies reveal the protective nature of such compounds against corrosion, demonstrating their practical applications in industrial maintenance (Murmu et al., 2019).

  • Luminescent Materials : Pyridyl substituted benzamides linked to naphthalimide, exhibiting aggregation-enhanced emission (AEE) properties, have been synthesized. These materials show potential for applications in optoelectronics and as fluorescent markers due to their luminescent properties and stimuli-responsive behavior (Srivastava et al., 2017).

Polymer Science and Materials Chemistry

  • Conducting Polymers : The synthesis and characterization of a soluble conducting polymer based on a pyrrolidinyl derivative demonstrate its application in electrochromic devices. This work illustrates the potential of such polymers in developing smart windows and displays due to their color-changing properties under electrical stimulation (Yildiz et al., 2008).

  • Catalysis in Polymerization : Aluminum and zinc complexes containing pyrrolidinyl ligands have been explored for their catalytic activity in the ring-opening polymerization of ε-caprolactone. These findings contribute to the development of biodegradable polymers, highlighting the role of such catalysts in sustainable chemistry (Zhang & Wang, 2009).

properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPITLYHSOXPTM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Pyrrolidin-2-YL)benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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